2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-

Metal chelation Blood plasma modelling Metallodrug design

2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- (CAS 116044-30-5) is a tetradentate N-donor ligand built on a pyridine-2,6-dicarboxamide scaffold, featuring two 2-pyridinylmethyl arms attached through the carboxamide nitrogens. This architecture creates a pre-organized binding pocket that coordinates transition metal ions via the central pyridine, two deprotonated amide nitrogens, and one or both terminal pyridyl groups, depending on the metal and reaction conditions.

Molecular Formula C19H17N5O2
Molecular Weight 347.4 g/mol
CAS No. 116044-30-5
Cat. No. B1599170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-
CAS116044-30-5
Molecular FormulaC19H17N5O2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CNC(=O)C2=NC(=CC=C2)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C19H17N5O2/c25-18(22-12-14-6-1-3-10-20-14)16-8-5-9-17(24-16)19(26)23-13-15-7-2-4-11-21-15/h1-11H,12-13H2,(H,22,25)(H,23,26)
InChIKeyIQHYZZVDTOTUHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- (CAS 116044-30-5): A Tetradentate Pyridine-Dicarboxamide Ligand for Selective Metal Chelation


2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- (CAS 116044-30-5) is a tetradentate N-donor ligand built on a pyridine-2,6-dicarboxamide scaffold, featuring two 2-pyridinylmethyl arms attached through the carboxamide nitrogens . This architecture creates a pre-organized binding pocket that coordinates transition metal ions via the central pyridine, two deprotonated amide nitrogens, and one or both terminal pyridyl groups, depending on the metal and reaction conditions [1]. Unlike simpler bis(aminoethyl) or bis(dimethylaminoethyl) analogs, the pyridylmethyl arms provide both electronic tuning (lower pKa of the terminal nitrogens) and conformational rigidity that influence metal selectivity, complex nuclearity, and biological transport properties [1][2].

Why Generic Substitution of 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)- with Other Pyridine-Dicarboxamide Ligands Fails


Although the pyridine-2,6-dicarboxamide core is shared with analogs such as N,N′-di(aminoethylene)-2,6-pyridinedicarbonylamine (L1) and Bis-(N,N-dimethylethyl)-2,6-pyridinedicarboxamide (L2), the 2-pyridinylmethyl arms of the target compound fundamentally alter protonation thermodynamics and metal selectivity [1]. In blood plasma simulation models, the target compound mobilizes Cu(II) more effectively than both L1 and L2, a consequence of its lower terminal nitrogen pKa (4.62 vs. 9.20 and ~7.0, respectively) and the resulting predominance of the neutral, lipophilic MLH₋₂ species at physiological pH [1][2]. Crystallographic studies further demonstrate that the methylene spacer between the amide and pyridyl groups critically determines whether the ligand coordinates in a tetradentate N₄ fashion (target) versus a tridentate N₃ mode (direct-linked N,N'-bis(2-pyridyl) analog) [3]. Replacing the target compound with a generic analog therefore risks altering coordination geometry, metal binding affinity, complex lipophilicity, and ultimately in vivo pharmacokinetics [1][2][3].

Quantitative Differentiation Guide for 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-: Head-to-Head and Cross-Study Comparative Evidence


Superior Cu(II) Mobilization in Blood Plasma Simulation vs. Aminoethylene and Dimethylethyl Analogs

In a head-to-head blood plasma simulation using the ECCLES program (database containing >5000 ligands and 10 metal ions), the target compound (designated L3) was directly compared with N,N′-di(aminoethylene)-2,6-pyridinedicarbonylamine (L1) and Bis-(N,N-dimethylethyl)-2,6-pyridinedicarboxamide (L2) [1]. The simulation incorporated experimentally determined protonation constants (pKa₁: L1 = 9.20, L2 ≈ 7.0, L3 = 4.62) and Ni(II) formation constants measured at 25°C and I = 0.15 mol dm⁻³ [1][2]. L3 outperformed both L1 and L2 in mobilizing Cu(II) from protein-bound forms to low molecular weight complexes, as measured by the plasma mobilizing index (pmi) [1]. This superiority was attributed to L3's pre-organized structure that facilitates metal-assisted deprotonation of the amide nitrogens, generating the neutral MLH₋₂ species that predominates at pH 7.4 [1].

Metal chelation Blood plasma modelling Metallodrug design

Protonation Thermodynamics: pKa Shift of 4.58 Units Relative to Aminoethylene Analog Dictates pH-Dependent Metal Binding and Speciation

Glass electrode potentiometry at 25°C and I = 0.15 mol dm⁻³ (NaCl) yielded the first protonation constant (pKa₁) corresponding to the terminal nitrogen/pyridyl group as 4.62 for the target compound (L3), 9.20 for L1 (N,N′-di(aminoethylene)-2,6-pyridinedicarbonylamine), and approximately 7.0 for L2 (Bis-(N,N-dimethylethyl)-2,6-pyridinedicarboxamide) [1]. The central pyridyl nitrogen protonation constant (pKa₃) was 1.98 for L3, compared to 2.03 for L1 and 1.74 for L2 [1]. The dramatic pKa₁ shift (Δ = 4.58 units between L1 and L3) reflects the electron-withdrawing effect of the pyridyl substituent combined with reduced amine basicity in L3 [1]. Consequently, at physiological pH 7.4, L3 exists predominantly as the fully deprotonated MLH₋₂ species, whereas L1 and L2 predominantly form MLH₋₁ species, resulting in a net charge difference that impacts lipophilicity and membrane permeability of the corresponding metal complexes [1][2].

Potentiometry Protonation constants Speciation analysis

In Vivo Bio-distribution: ~50% Retention of [⁶⁴Cu]Cu(II) Complex at 24 Hours vs. Rapidly Cleared Copper Complexes

Bio-distribution experiments in mice with the [⁶⁴Cu]Cu(II) complex of the target compound (designated L1 in the original Polyhedron paper) demonstrated approximately 50% retention of the injected dose in the body after 24 hours [1]. This contrasts sharply with copper complexes of earlier-generation ligands studied by Jackson et al., which exhibited significantly shorter biological half-lives [1][2]. The extended retention is mechanistically linked to the formation of a neutral, lipophilic CuL1H₋₂ species that predominates at physiological pH 7.4, as confirmed by spectroscopic studies and octanol-water partition coefficient measurements [1]. The lipophilicity of the Cu(II)–L1 complex was specifically cited as a design improvement over prior ligand systems [1].

Bio-distribution Copper-64 Pharmacokinetics Anti-inflammatory

Crystallographic Coordination Mode: Methylene Spacer Enables Tetradentate N₄ vs. Tridentate N₃ in Direct-Linked Analog

Single-crystal X-ray diffraction studies of copper(II) complexes formed with the target compound (reported as N,N'-bis[2-(2-pyridyl)methyl]pyridine-2,6-dicarboxamide in Jain et al., Dalton Trans., 2004) demonstrate that the methylene spacer between the carboxamide and terminal pyridyl groups allows the ligand to adopt a tetradentate N₄ coordination mode through the central pyridine nitrogen, two deprotonated amide nitrogens, and at least one terminal pyridyl nitrogen [1]. In contrast, the directly linked analog N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide (H₂L8) coordinates in a tridentate N₃ fashion, leaving one terminal pyridyl ring uncoordinated and forming a dimeric complex [Cu(L8)(OH₂)]₂·2H₂O in which the pendant pyridyl bridges to a second copper center [1][2]. This denticity difference fundamentally alters complex nuclearity: the target compound favors dinuclear helicate or tetranuclear structures, while H₂L8 yields dinuclear species with terminal aqua ligands [1][2].

X-ray crystallography Coordination geometry Tetradentate ligand Copper(II) complexes

Procurement-Relevant Application Scenarios for 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-


Rational Design of Copper-Based Anti-Inflammatory and Anti-Arthritic Metallodrugs

The target ligand's demonstrated ability to mobilize copper in blood plasma (superior to aminoethylene and dimethylethyl analogs) and to form a neutral, lipophilic Cu(II) species (CuL1H₋₂) at pH 7.4 makes it a leading scaffold for developing copper-based NSAID alternatives for rheumatoid arthritis [1][2]. The ~50% 24-hour bio-distribution retention provides a pharmacokinetic baseline that researchers can use to evaluate structural derivatives aimed at further optimizing tissue targeting and clearance profiles [2].

Construction of Discrete Helicates and Heterometallic Coordination Polymers

The tetradentate N₄ coordination mode enabled by the methylene spacer—as confirmed by X-ray crystallography—allows the target compound to serve as a reliable building block for self-assembled double helical dinuclear and tetranuclear copper(II) complexes, as well as trinuclear nickel(II) clusters [3][4]. This property is directly exploitable for designing magnetic materials, supramolecular sensors, and catalytic coordination networks where precise metal-metal spacing and predetermined nuclearity are critical.

Potentiometric Speciation and Computational Pharmacokinetic Modelling for Metallodrug Development

The experimentally determined protonation constants (pKa₁ = 4.62, pKa₂ ≈ 7.1, pKa₃ = 1.98) and Ni(II)/Cu(II) formation constants provide a validated thermodynamic dataset for blood plasma speciation models such as ECCLES [1][5]. Researchers can use these parameters to computationally predict in vivo metal distribution, competitive binding against Zn(II) and Ca(II), and the plasma mobilizing index of new derivatives before undertaking costly animal experiments [1].

Synthesis of Radioactive Copper-64 Complexes for Diagnostic Imaging and Targeted Radiotherapy

The ability of the ligand to form stable, lipophilic Cu(II) complexes that exhibit prolonged in vivo retention (~50% at 24 hours) positions it as a candidate bifunctional chelator for ⁶⁴Cu radiopharmaceuticals [2]. The tetradentate binding pocket provides sufficient thermodynamic stability to prevent transchelation in vivo, while the pyridyl arms offer synthetic handles for conjugation to targeting vectors such as peptides or antibodies [2][3].

Quote Request

Request a Quote for 2,6-Pyridinedicarboxamide, N,N'-bis(2-pyridinylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.